(5-Methoxypyrazin-2-YL)boronic acid
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Overview
Description
(5-Methoxypyrazin-2-YL)boronic acid is a boronic acid derivative characterized by the presence of a methoxy group attached to the pyrazine ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-methoxypyrazine-2-carboxylic acid with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic acid to its corresponding boronic ester or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups to the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Boronic esters and other reduced forms.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
(5-Methoxypyrazin-2-YL)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of materials and chemicals that require boronic acid derivatives.
Mechanism of Action
The mechanism by which (5-Methoxypyrazin-2-YL)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cross-coupling reactions, it acts as a mild electrophile, facilitating the formation of carbon-carbon bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(5-Methoxypyrazin-2-YL)boronic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other boronic acids, such as phenylboronic acid and pyridineboronic acid.
Properties
IUPAC Name |
(5-methoxypyrazin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3,9-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDIUTZNBWTZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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